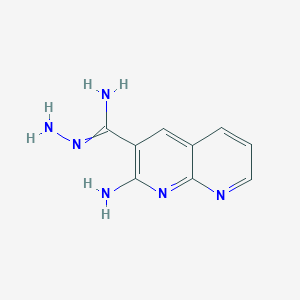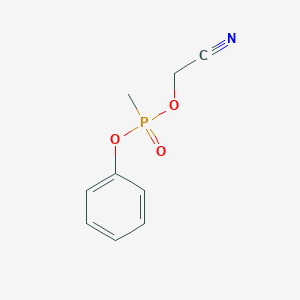![molecular formula C14H7NO2 B14608915 1,3-Dioxo-2,3-dihydro-1H-cyclopenta[b]naphthalene-2-carbonitrile CAS No. 58138-37-7](/img/structure/B14608915.png)
1,3-Dioxo-2,3-dihydro-1H-cyclopenta[b]naphthalene-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxo-2,3-dihydro-1H-cyclopenta[b]naphthalene-2-carbonitrile is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) These compounds are characterized by multiple aromatic rings fused together, which contribute to their stability and unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dioxo-2,3-dihydro-1H-cyclopenta[b]naphthalene-2-carbonitrile typically involves the reaction of indenyl radicals with vinylacetylene under high-temperature conditions. The reaction involves the formation of van-der-Waals complexes, followed by the addition of indenyl radicals to vinylacetylene, isomerization, and termination via atomic hydrogen elimination accompanied by aromatization .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dioxo-2,3-dihydro-1H-cyclopenta[b]naphthalene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine, bromine). Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce hydrocarbon derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of possible products.
Applications De Recherche Scientifique
1,3-Dioxo-2,3-dihydro-1H-cyclopenta[b]naphthalene-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: It has been studied as a potential inhibitor of protein kinase CK2, a target for anticancer therapies.
Materials Science: Its unique aromatic structure makes it a candidate for the development of advanced materials with specific electronic properties.
Biological Studies: It can be used as a model compound to study the behavior of PAHs in biological systems and their potential effects on health.
Mécanisme D'action
The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-cyclopenta[b]naphthalene-2-carbonitrile involves its interaction with specific molecular targets, such as protein kinase CK2. This interaction inhibits the kinase’s activity, which can disrupt various cellular processes and potentially lead to anticancer effects . The compound’s aromatic structure allows it to interact with the active site of the enzyme, blocking its function and preventing the phosphorylation of target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-cyclopenta[b]naphthalene: Another PAH with a similar structure but lacking the dioxo and carbonitrile functional groups.
1,3-dioxo-2,3-dihydro-1H-indene: A related compound with a similar core structure but different substituents.
Uniqueness
1,3-Dioxo-2,3-dihydro-1H-cyclopenta[b]naphthalene-2-carbonitrile is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical properties and potential applications. Its ability to inhibit protein kinase CK2 sets it apart from other similar compounds, making it a valuable target for further research in medicinal chemistry and related fields.
Propriétés
Numéro CAS |
58138-37-7 |
|---|---|
Formule moléculaire |
C14H7NO2 |
Poids moléculaire |
221.21 g/mol |
Nom IUPAC |
1,3-dioxocyclopenta[b]naphthalene-2-carbonitrile |
InChI |
InChI=1S/C14H7NO2/c15-7-12-13(16)10-5-8-3-1-2-4-9(8)6-11(10)14(12)17/h1-6,12H |
Clé InChI |
CSBUMVGPYTUDID-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C3C(=CC2=C1)C(=O)C(C3=O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(Cyclohexylmethyl)amino]thianthren-5-ium perchlorate](/img/structure/B14608839.png)


![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(2-cyclohexylethyl)piperidine](/img/structure/B14608850.png)


![N-[(2-Hydroxy-1,3-dioxolan-4-yl)methyl]-N-(propan-2-yl)acetamide](/img/structure/B14608875.png)

![1-[3,5-Bis(hexadecyloxy)phenyl]methanamine--hydrogen chloride (1/1)](/img/structure/B14608887.png)




